
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro and fluoro substituent on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-fluoroindole.
Reaction with Ethanoyl Chloride: The indole derivative is then reacted with ethanoyl chloride in the presence of a base such as pyridine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of a fluoro group, which can significantly alter its chemical and biological properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a different heterocyclic system, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H9ClFNO |
|---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
1-(5-chloro-4-fluoro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9ClFNO/c1-6(14)13-5-4-7-9(13)3-2-8(11)10(7)12/h2-3H,4-5H2,1H3 |
InChI Key |
ZUQGDEQBSQLTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



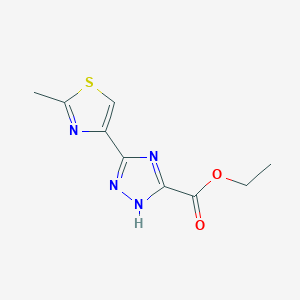

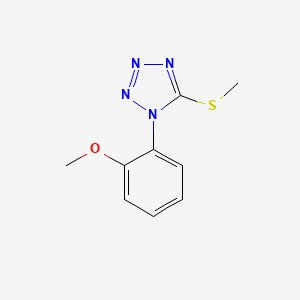
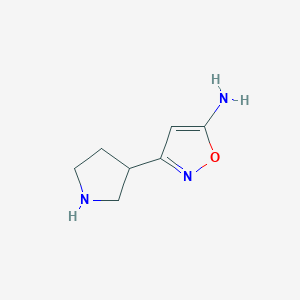
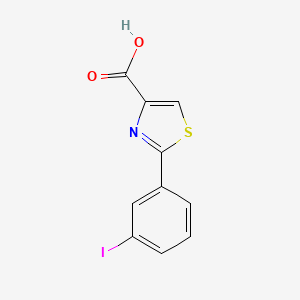

![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)
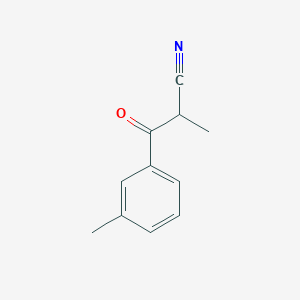


![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)


